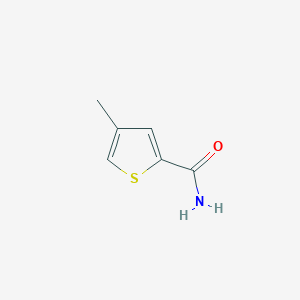

4-Methylthiophene-2-carboxamide

説明

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic aromatic compound containing a sulfur atom, holds a significant position in the field of heterocyclic chemistry. numberanalytics.comderpharmachemica.com Its structure, with the formula C₄H₄S, consists of a planar, unsaturated ring where the sulfur atom contributes to its aromatic character, a key factor in its stability and reactivity. numberanalytics.com Discovered in the late 19th century as a contaminant in benzene (B151609), thiophene's unique properties quickly established it as a valuable compound in organic synthesis. numberanalytics.comwikipedia.org

Thiophenes are recognized as important building blocks in the development of a wide array of pharmaceuticals and agrochemicals. wikipedia.orgperlego.com The thiophene nucleus is a crucial component in many pharmacologically active compounds and is considered a potential entity in the growing world of heterocyclic compounds with promising therapeutic characteristics. derpharmachemica.comnih.gov Its versatility is demonstrated by its ability to undergo various chemical reactions, such as electrophilic substitution, which allows for the synthesis of complex molecules. numberanalytics.com Research interest in thiophene chemistry remains strong, with numerous publications highlighting its application in medicinal chemistry and materials science. perlego.com

Significance as a Core Chemical Entity and a Privileged Scaffold for Derivatization

Within the broad class of thiophene derivatives, 4-Methylthiophene-2-carboxamide stands out as a significant core chemical entity. Its structure serves as a "privileged scaffold," a concept in medicinal chemistry where a particular molecular framework is found to be capable of binding to multiple biological targets, thus serving as a promising starting point for drug discovery. The 2-aminothiazole (B372263) scaffold, for instance, is a well-known privileged structure for discovering anti-cancer agents. nih.gov Similarly, the thiophene-2-carboxamide framework is a key feature in various biologically active molecules. nih.gov

The derivatization of the this compound core allows for the creation of a diverse library of compounds with a range of therapeutic applications. nih.gov For example, its related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate in the manufacture of Articaine, a dental local anesthetic notable for being the only one containing a thiophene ring. ganeshremedies.com The ability to modify the core structure through reactions like C-H arylation allows for the synthesis of more complex derivatives, such as thieno[3,2-d]pyrimidines, which are also of interest in medicinal chemistry. researchgate.net This adaptability makes this compound and its precursors valuable tools for researchers aiming to develop novel compounds with specific biological activities. guidechem.comchemimpex.com

Chemical Properties of this compound and Related Compounds

Below are the chemical and physical properties of this compound and some of its closely related precursors and derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 83933-16-8 | C₆H₇NOS | 141.19 | 115-117 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C₇H₉NO₂S | 171.22 | 85-88 |

| 4-Methylthiophene-2-carboxaldehyde | 6030-36-0 | C₆H₆OS | 126.18 | N/A (liquid) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 43088-42-2 | C₈H₁₁NO₂S | 185.24 | 79-83 |

| 2-Amino-4-methylthiophene-3-carboxamide | 4651-97-2 | C₆H₈N₂OS | 156.21 | N/A |

| 3-amino-4-methylthiophene-2-carboxamide | 577038-17-6 | C₆H₈N₂OS | 156.21 | N/A |

Data sourced from multiple chemical suppliers and databases. chemimpex.comechemi.comsigmaaldrich.comsigmaaldrich.comchemsrc.comsigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESQGXHWTOVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383749 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83933-16-8 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthiophene 2 Carboxamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of thiophene-2-carboxamides often rely on the construction of the thiophene (B33073) ring from acyclic precursors or the functionalization of a pre-existing thiophene core. These methods are well-documented and widely used for their reliability and scalability.

Preparation from Key Precursors (e.g., Methyl 3-Amino-4-methylthiophene-2-carboxylate)

A common and versatile starting material for the synthesis of 4-Methylthiophene-2-carboxamide derivatives is Methyl 3-amino-4-methylthiophene-2-carboxylate. chemicalbook.comganeshremedies.comnih.gov This precursor contains the desired 4-methylthiophene scaffold and an amino group that can be readily converted into the carboxamide functionality.

One documented synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate starts from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. chemicalbook.comprepchem.com The reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent like N,N-dimethylformamide or acetonitrile (B52724) leads to the formation of the aminothiophene product. chemicalbook.comprepchem.com For instance, reacting 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride at elevated temperatures (70-90°C) in N,N-dimethylformamide, followed by treatment with ammonia, yields Methyl 3-amino-4-methylthiophene-2-carboxylate in high yield. chemicalbook.com

Another approach to a similar precursor, ethyl 2-amino-4-methylthiophene-3-carboxylate, involves the Gewald reaction. nih.gov This one-pot synthesis combines acetone, ethyl cyanoacetate, and elemental sulfur in the presence of a base like diethylamine. The reaction proceeds through a Knoevenagel condensation followed by thiolation and cyclization. nih.govderpharmachemica.compharmaguideline.com

Once the aminothiophene ester is obtained, standard chemical transformations can be employed to convert the ester and amino groups into the desired carboxamide. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine, is a common strategy. Alternatively, direct amidation of the ester can be achieved under specific conditions.

Table 1: Synthesis of Aminothiophene Precursors

| Starting Material(s) | Reagents | Product | Yield | Reference |

| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride, Ammonia | Methyl 3-amino-4-methylthiophene-2-carboxylate | 96.5% | chemicalbook.com |

| Acetone, Ethyl cyanoacetate, Sulfur | Diethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 85% | nih.gov |

Cyclization Reactions in Thiophene-2-carboxamide Synthesis

The construction of the thiophene ring through cyclization is a fundamental strategy in thiophene chemistry. mdpi.com The Gewald aminothiophene synthesis, as mentioned earlier, is a prime example of a cyclization reaction that directly provides a functionalized thiophene ring. derpharmachemica.compharmaguideline.com This reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com The mechanism is believed to proceed through a Knoevenagel condensation, followed by the addition of sulfur to the activated methylene (B1212753) group and subsequent intramolecular cyclization. derpharmachemica.com

Another classical method is the Paal-Knorr thiophene synthesis, which utilizes a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.compharmaguideline.com While versatile, this method is more suited for the synthesis of thiophenes without the specific substitution pattern of this compound unless appropriately substituted dicarbonyl compounds are used.

More recent developments in cyclization reactions involve metal-catalyzed processes. For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to substituted thiophenes. mdpi.com This reaction proceeds via a 5-endo-dig S-cyclization mechanism. mdpi.com

Nucleophilic Substitution Reactions in Derivatization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of the thiophene ring, particularly when it is activated by electron-withdrawing groups. uoanbar.edu.iqnih.gov Thiophene derivatives are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogs. uoanbar.edu.iq The presence of a nitro group, for example, significantly facilitates the displacement of a leaving group by a nucleophile. researchgate.net

In the context of this compound synthesis, nucleophilic substitution can be used to introduce various functional groups onto the thiophene ring of a suitable precursor. For instance, if a halo-substituted this compound is available, the halogen can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of derivatives. The reactivity in these SNAr reactions is influenced by the nature and position of the substituents on the thiophene ring. nih.gov Computational studies have shown that the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via a stepwise mechanism involving the initial addition of the nucleophile to the C2 position. nih.gov

Chloroacetylation Routes

Chloroacetylation is a specific type of acylation reaction that can be used to introduce a chloroacetyl group onto the thiophene ring. This is often achieved through a Friedel-Crafts reaction using chloroacetyl chloride and a Lewis acid catalyst. google.com The resulting 2-chloroacetylthiophene can then serve as a versatile intermediate for further transformations. google.com

For instance, 2-chloroacetylthiophene can undergo a Favorskii rearrangement under basic conditions to yield thiopheneacetic acid. google.com In the context of synthesizing derivatives of this compound, chloroacetylation of a suitable 4-methylthiophene precursor could provide a key intermediate. The chloroacetyl group can then be converted into the carboxamide moiety through various synthetic steps. For example, reaction with an amine could lead to the formation of an α-amino ketone, which could then be further manipulated.

Furthermore, chloroacetamide derivatives can be used in cyclization reactions to build the thiophene ring itself. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds can lead to the formation of substituted thiophene-2-carboxamides. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.

Palladium-Catalyzed C-H Arylation Strategies

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes. thieme-connect.commdpi.com This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, by directly coupling a C-H bond of the thiophene ring with an aryl halide or another coupling partner. acs.orgthieme-connect.com

The direct arylation of thiophene derivatives can be achieved with very low catalyst loadings, sometimes in the parts-per-million (ppm) range. thieme-connect.com These reactions typically employ a palladium catalyst, a ligand, a base, and an additive like pivalic acid. The regioselectivity of the arylation (i.e., at the C2 or C5 position) is a key challenge and is influenced by the substituents on the thiophene ring and the reaction conditions. mdpi.com

For the synthesis of derivatives of this compound, this strategy could be applied by directly arylating a suitable this compound precursor at a specific C-H bond. For example, the C-H bond at the 5-position of the thiophene ring could be targeted for arylation. Research has shown that palladium-catalyzed C-H arylation can be successfully applied to various thiophene-containing heterocyclic systems, including thieno-pyridines, -pyrimidines, and -pyrazines. mdpi.com

Table 2: Palladium-Catalyzed Direct C-H Arylation of Thiophenes

| Thiophene Substrate | Arylating Agent | Catalyst System | Product | Reference |

| Thiophene derivatives | Aryl bromides | Pd NNC-pincer complex, K₂CO₃, pivalic acid | 2- or 5-arylated thiophenes | thieme-connect.com |

| Benzo[b]thiophene 1,1-dioxides | Arylboronic acids | Pd(II) catalyst | C2-arylated products | nih.gov |

| 3-(Methylsulfinyl)thiophenes | (Hetero)aryl bromides | Pd(dba)₂, ligand | 2-arylated or 2,5-diarylated sulfinylthiophenes | acs.orgthieme-connect.com |

Functionalization at Specific Thiophene Ring Positions (e.g., C2, C5)

The functionalization of the thiophene ring, particularly at the C2 and C5 positions, is a key strategy for creating derivatives of this compound. Direct C-H arylation has proven to be an effective method for introducing substituents at the C5 position.

For instance, the palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate allows for the introduction of various aryl groups at the C5 position. researchgate.net This reaction is sensitive to the choice of base, with potassium acetate (B1210297) being crucial to prevent competing amination reactions. researchgate.net The process has been shown to be effective with a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl bromides. researchgate.net

The methyl group at the C4 position directs the arylation to the C5 position. researchgate.net This regioselectivity is a valuable tool for the synthesis of specifically substituted thiophenes. The reaction can tolerate various functional groups and has been demonstrated with catalyst loadings as low as 0.5 mol %. researchgate.net

Table 1: Examples of C5-Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate

| Aryl Bromide | Yield (%) |

| 1-Bromo-4-fluorobenzene | 33 |

| 1-Bromo-4-chlorobenzene | 57 |

| 3-Bromobenzaldehyde | High |

| 3-Bromobenzonitrile | High |

| 2-Bromonaphthalene | Good |

This table presents selected yields for the palladium-catalyzed C5-arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with different aryl bromides. researchgate.net

Furthermore, reactions involving thiophene derivatives with polar substituents at the C2 position can be directed to introduce a methoxycarbonyl group at the C5 position using a VO(acac)₂ catalyst system. semanticscholar.org For example, 2-acetylthiophene (B1664040) can be converted to methyl 2-acetyl-5-thiophenecarboxylate in high yield. semanticscholar.org

Divergent Synthesis from Common Intermediates

Divergent synthesis strategies are employed to generate a library of structurally related compounds from a single, common intermediate. Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile starting material for such approaches. google.comresearchgate.net

One prominent example is the synthesis of a series of 3-amino-4-methylthiophene-2-acylcarbohydrazones. researchgate.net This process begins with the hydrazinolysis of methyl 3-amino-4-methylthiophene-2-carboxylate to form the key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide. researchgate.net This intermediate is then condensed with a variety of functionalized aldehydes under acidic catalysis to produce a diverse set of N-acylhydrazone derivatives in yields ranging from 42.4% to 95.5%. researchgate.net

Another example of divergent synthesis involves the transformation of methyl 3-amino-4-methylthiophene-2-carboxylate into more complex heterocyclic systems. google.com A multi-step process can be used to prepare compounds like N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine hydrochloride. google.com This pathway includes the initial decarboxylation of the starting material, protection of the resulting amine, chlorination, and subsequent cyclization reactions to build the benzimidazole (B57391) ring system. google.com The synthesis of the stable intermediate, (4-methyl-thiophen-3-yl) carbamic acid tert-butyl ester, proceeds in a 70-85% yield. google.com

These divergent approaches highlight the utility of a central thiophene scaffold in generating a wide array of derivatives with potentially different biological or material properties.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity, particularly for potential industrial-scale synthesis. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reactant stoichiometry.

In the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, a high yield of 96.5% was achieved. chemicalbook.com The optimized process involved using a combination of anhydrous ferric chloride and cyanuric chloride with hydroxylamine hydrochloride in N,N-dimethylformamide at a controlled temperature of 70-90°C for 4 hours. chemicalbook.com

Table 2: Optimized Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

| Reactant 1 | Reactant 2 | Catalysts | Solvent | Temperature | Time | Yield (%) |

| 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Ferric chloride, Cyanuric chloride | DMF | 70-90°C | 4 h | 96.5 |

This table outlines the optimized conditions for a high-yield synthesis of a key thiophene intermediate. chemicalbook.com

For industrial-scale preparation of related thiophene compounds, several optimization strategies are considered. These include:

Stoichiometric Ratios : Using a slight excess (e.g., 1.2 equivalents) of a reactant can help drive the reaction to completion and minimize side products.

Solvent Selection : The choice of solvent (e.g., methanol, acetonitrile, dichloromethane) is crucial for optimizing solubility, reaction kinetics, and facilitating reflux conditions.

Catalyst Concentration : The yield of carboxylation reactions on the thiophene ring has been shown to be substantially dependent on the concentration of the catalyst. semanticscholar.org

Process Monitoring : Continuous monitoring of the reaction's progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is critical for determining the optimal reaction time.

Purification Methods : Post-reaction workup and purification, such as distillation under reduced pressure, crystallization, or reverse-phase HPLC, are optimized to isolate the final product with high purity.

These optimization efforts are essential for developing efficient, cost-effective, and scalable synthetic routes to this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of 4 Methylthiophene 2 Carboxamide Scaffolds

Reactions with Diverse Nucleophilic Reagents

There is a lack of specific studies detailing the reactions of 4-methylthiophene-2-carboxamide with common nucleophilic reagents. Generally, the carboxamide functional group can react with strong nucleophiles like organolithium or Grignard reagents at the carbonyl carbon. The thiophene (B33073) ring itself, particularly when activated, can be susceptible to nucleophilic aromatic substitution. However, no experimental results for this compound have been reported.

Construction of Fused Heterocyclic Systems (e.g., Thienopyridines, Thienopyrimidines, Thiazolinones)

The synthesis of fused heterocyclic systems such as thienopyridines and thienopyrimidines typically relies on the presence of ortho-disposed functional groups that can undergo intramolecular cyclization. A common strategy involves the use of 2-aminothiophene-3-carboxamides or 2-amino-3-cyanothiophenes as starting materials. nih.govsrce.hrnih.govresearchgate.net The amino and carboxamide or cyano groups readily react with various reagents to form the fused pyrimidine (B1678525) or pyridine (B92270) rings.

For this compound, which lacks the crucial 3-amino group, these established synthetic routes are not applicable. The literature does not provide alternative cyclization strategies starting from this specific scaffold to construct thienopyridines, thienopyrimidines, or thiazolinones.

Substituent Introduction to the Thiophene Ring

Electrophilic aromatic substitution is a fundamental reaction of thiophene and its derivatives. Reactions such as halogenation, nitration, and acylation are expected to occur on the thiophene ring of this compound. The directing effects of the methyl and carboxamide groups would influence the position of substitution. For instance, studies on the halogenation of related 3-methylthiophene (B123197) derivatives have been conducted to produce building blocks for agrochemicals. nih.gov However, specific studies detailing the introduction of substituents onto the thiophene ring of this compound are absent from the current body of scientific literature.

Computational and Theoretical Chemistry Investigations of 4 Methylthiophene 2 Carboxamide Systems

Density Functional Theory (DFT) Studies

DFT calculations are fundamental to the theoretical analysis of thiophene (B33073) carboxamide systems, offering a robust framework for studying their electronic structure, geometry, and reactivity. nih.gov Such studies often employ methods like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

In studies of various thiophene-2-carboxamide derivatives, DFT calculations have been used to determine these electronic parameters. For instance, in one analysis of anticancer thiophene carboxamide derivatives, the HOMO energy values for two potent compounds (2b and 2e) were -0.2013 eV and -0.2091 eV, respectively, while the LUMO energies were -0.0681 eV and -0.0554 eV. nih.gov This resulted in very low energy gaps of -0.13 eV and -0.15 eV, respectively, indicating high reactivity. nih.gov Visualization of these orbitals showed that the HOMO orbitals were primarily located over the phenyl fragments, while the LUMO orbitals were distributed across the thiophene carboxamide core. nih.gov

Another DFT study on different thiophene-2-carboxamide derivatives noted that amino-substituted compounds exhibited the highest HOMO-LUMO energy gap, whereas methyl-substituted ones had the lowest. nih.gov This suggests that the nature of the substituent on the thiophene ring significantly modulates the molecule's electronic properties and stability. nih.govmdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Derivatives

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For example, in a theoretical study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these parameters, which confirmed the carbon skeleton of the compound. researchgate.net Similarly, studies on ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) showed good agreement between the optimized bond parameters calculated via DFT and experimental data. nih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors are used to compare the reactivity of different derivatives. For instance, a study on 2-thiophene carboxylic acid thiourea (B124793) derivatives concluded that a derivative with a methyl substituent was the most reactive, while one with a methoxy (B1213986) group was the most stable, based on these calculated parameters. mdpi.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a thiophene carboxamide derivative, might interact with the active site of a protein.

In studies of thiophene carboxamides as potential anticancer agents, docking simulations have been performed against targets like tubulin. nih.gov These simulations revealed that derivatives could fit into the colchicine-binding site of tubulin, with the thiophene ring playing a critical role in the interaction profile through aromaticity and hydrogen bonding. nih.govresearchgate.net For example, compound 2b formed a hydrogen bond with the C-tubulin residue N-101 and three hydrophobic interactions, while compound 2e formed two hydrogen bonds with S-178 and Q-245. nih.gov

Similarly, docking studies of thiophene carboxamide derivatives against various bacterial and fungal proteins have helped to explain their antimicrobial activity by showing detailed interactions with amino acid residues in the enzyme active sites. nih.govmedjchem.com

Table 2: Molecular Docking Results for Selected Thiophene Derivatives

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can assess the stability and compactness of the docked pose. For anticancer thiophene carboxamide derivatives complexed with tubulin, MD simulations over a 100 ns timescale showed that the complexes were stable, asserting a high degree of compactness and validating the docking results. nih.govresearchgate.net Such simulations are crucial for confirming that the interactions predicted by static docking are maintained in a more realistic, dynamic environment. nih.gov

Mechanistic Investigations of Thiophene Reactions

Theoretical chemistry, especially DFT, is also applied to investigate the mechanisms of chemical reactions involving thiophenes. This can involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction pathway. For instance, the synthesis of thiophene-2-carboxamide derivatives often involves a one-step condensation reaction. nih.gov Theoretical studies can model this process to understand the energetics and feasibility of different synthetic routes. The direct C-H arylation of thiophene derivatives, a common method for functionalization, has also been subject to theoretical investigation to understand regioselectivity and reaction efficiency. researchgate.net These mechanistic insights are vital for optimizing existing synthetic protocols and designing new ones.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4-Methylthiophene-2-carboxamide is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) at the C4 position would likely appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The two aromatic protons on the thiophene (B33073) ring are expected to be in the downfield region, generally between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (if any) would depend on their positions relative to the carboxamide and methyl substituents. The amide protons (-CONH₂) would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of δ 5.0-8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon of the methyl group (CH₃) is expected to resonate at a high field, around δ 15-20 ppm. The four carbons of the thiophene ring would show signals in the aromatic region (δ 120-150 ppm). The quaternary carbons (C2 and C4) would likely have different chemical shifts compared to the carbons bearing a hydrogen atom (C3 and C5). The carbonyl carbon (C=O) of the carboxamide group is characteristically found at a much lower field, typically in the range of δ 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~ 2.2 - 2.5 (s) | ~ 15 - 20 |

| Thiophene-H | ~ 7.0 - 8.0 (m) | ~ 120 - 150 |

| CONH₂ | ~ 5.0 - 8.0 (br s) | - |

| C=O | - | ~ 160 - 170 |

| Thiophene-C | - | ~ 120 - 150 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption that typically occurs around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1640-1550 cm⁻¹. The C-H stretching vibrations of the methyl group and the thiophene ring would be observed around 3100-2850 cm⁻¹. Furthermore, characteristic C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400 - 3100 (two bands) |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | 1640 - 1550 |

| C-H (Aromatic/Alkyl) | Stretching | 3100 - 2850 |

| C=C (Thiophene) | Stretching | ~1500 - 1400 |

| C-S (Thiophene) | Stretching | ~800 - 600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group (-CONH₂) or the methyl group (-CH₃). Cleavage of the thiophene ring could also lead to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring, being an aromatic system, will exhibit strong π → π* transitions, likely in the region of 230-280 nm. The presence of the carboxamide group might lead to additional, weaker n → π* transitions at longer wavelengths. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent used for the measurement.

Crystal Engineering and Solid State Structural Research

X-ray Diffraction Analysis of 4-Methylthiophene-2-carboxamide Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on derivatives of this compound reveal detailed information about their crystal systems, space groups, and unit cell parameters, which are fundamental to understanding their solid-state structures.

For instance, the X-ray diffraction study of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative 8j , a structurally related compound, provided precise crystallographic data. researchgate.net The analysis confirmed its crystal structure, allowing for an unambiguous determination of its stereochemistry and molecular geometry. researchgate.net The compound was found to crystallize in a monoclinic system with the space group Cc. researchgate.net Such detailed structural information is crucial for establishing structure-property relationships.

Another related molecule, Methyl-3-aminothiophene-2-carboxylate, has been shown to crystallize in the monoclinic P21/c space group. mdpi.com This highlights how even small changes to the substituents on the thiophene (B33073) ring can influence the resulting crystal symmetry and packing arrangement.

Table 1: Crystallographic Data for a 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative (8j) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| **β (°) ** | 109.964(4) |

| **Volume (ų) ** | 3334.6(8) |

| Z | 8 |

Analysis of Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions, with hydrogen bonding being one of the most significant. In thiophene carboxamide derivatives, the amide group provides both a hydrogen bond donor (-NH) and acceptor (C=O), facilitating the formation of robust and predictable hydrogen-bonding networks that guide the assembly of molecules into higher-order structures.

In the crystal structure of Methyl-3-aminothiophene-2-carboxylate, both intermolecular N–H⋯O and N–H⋯N hydrogen bonds are pivotal to the crystal packing. mdpi.com These interactions link the molecules into chains and more complex three-dimensional networks. mdpi.com The study of this compound revealed the presence of an S(6) intramolecular hydrogen bond motif, which involves the amino group and the carbonyl group. mdpi.com Furthermore, intermolecular hydrogen bonds lead to the formation of common dimeric or catemeric motifs. mdpi.com

Table 2: Common Intermolecular Interactions in Thiophene Carboxamide Derivatives

| Interaction Type | Description | Resulting Motif / Architecture |

|---|---|---|

| N–H⋯O | Strong hydrogen bond between amide N-H and carbonyl oxygen. | Chains, sheets, 3D networks. mdpi.com |

| N–H⋯N | Hydrogen bond between an N-H donor and a nitrogen acceptor. | Links molecules into dimers or chains. mdpi.com |

| C–H⋯O | Weaker hydrogen bond involving a carbon-hydrogen bond and an oxygen acceptor. | Stabilizes packing by forming molecular chains. scispace.comiucr.org |

| Intramolecular N–H⋯O/N | Hydrogen bond within the same molecule. | Forms stable ring motifs, like S(6), influencing molecular conformation. mdpi.comscispace.com |

Conformational Studies in Crystalline States

The conformation of a molecule, specifically the spatial arrangement of its atoms, is a critical aspect of its solid-state structure. For this compound and its derivatives, a key conformational feature is the orientation of the carboxamide group relative to the thiophene ring.

The planarity of the thiophene ring is a common feature in these structures. scispace.commdpi.com The carboxamide substituent, however, can exhibit rotational freedom around the C-C single bond connecting it to the ring. In the solid state, this conformation is often fixed. Computational and experimental studies on related thiophene-2-carboxamides have explored the relative stability of different conformers. Density functional theory (DFT) calculations have been used to determine the preferred geometry, including bond lengths, angles, and dihedral angles. nih.gov

In many thiophene carboxamide derivatives, the carboxamide group is found to be nearly coplanar with the thiophene ring, which allows for maximum π-conjugation. scispace.com X-ray powder diffraction studies on a derivative of 3-amino-4-methylthiophene-2-acylcarbohydrazone revealed a cis-conformation of the amide subunit in the crystal structure. researchgate.net The planarity of the molecule plays a significant role in the aggregation and strength of intermolecular forces. uh.edu Intramolecular hydrogen bonds can also play a significant role in "locking" the molecule into a specific, rigid conformation, thereby reducing its conformational flexibility within the crystal lattice. scispace.com

| Dihedral Angles | The torsion angle between the plane of the thiophene ring and the carboxamide group. | Defines the degree of planarity and conjugation between the two moieties. |

Ligand Design and Synthetic Building Block Utility in Chemical Research

Utilization as a Scaffold in Rational Ligand Design

The thiophene (B33073) carboxamide framework is a privileged structure in medicinal chemistry, frequently employed as a scaffold in the rational design of ligands targeting a variety of biological targets. The inherent properties of the thiophene ring, a bio-isostere of the phenyl ring, offer advantages in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov The substitution of a benzene (B151609) ring with a thiophene ring can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govmdpi.com

The 4-methylthiophene-2-carboxamide scaffold, in particular, provides a rigid core with specific vectors for chemical modification. The methyl group at the 4-position and the carboxamide at the 2-position offer distinct points for functionalization, allowing for the systematic exploration of the chemical space around the core structure to optimize interactions with a biological target.

Research has demonstrated the successful application of the thiophene carboxamide scaffold in the development of potent inhibitors for various enzymes and receptors. For instance, derivatives of thiophene-2-carboxamide have been investigated for their anticancer properties. mdpi.comnih.gov These compounds can be designed to mimic the binding modes of known inhibitors or to interact with specific residues within the active site of a target protein. The planarity of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group are key features that contribute to their binding affinity.

Table 1: Examples of Biologically Active Thiophene-2-Carboxamide Derivatives

| Compound Name | Biological Target/Activity | Reference |

|---|---|---|

| Rivaroxaban | Antithrombotic agent | nih.gov |

| OSI-390 | Anticancer drug | nih.gov |

| Thiophene-2-carboxamide derivatives | IKK-2 potent lead inhibitor | nih.gov |

| Nitro thiophene-2-carboxamide | Narrow spectrum antibacterial lead compound | nih.gov |

| Thiophene carboxamide derivatives | Antiproliferative against A375, HT-29, and MCF-7 cancer cell lines | mdpi.com |

| Phenyl-thiophene-carboxamide derivatives | Anticancer activity (CA-4 biomimetics) | nih.gov |

Role as a Key Intermediate in Multi-Step Organic Syntheses

Beyond its direct application in ligand design, this compound and its precursors serve as pivotal intermediates in the multi-step synthesis of more complex organic molecules. The thiophene ring can be readily functionalized through various organic reactions, making it a valuable building block for the construction of diverse molecular architectures.

A common precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, is a versatile starting material. researchgate.netprepchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comnist.gov The amino and ester functionalities on this precursor allow for a wide range of chemical transformations, including N-acylation, cyclization, and cross-coupling reactions. researchgate.net For example, direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate has been utilized to introduce aryl groups at the 5-position of the thiophene ring, a key step in the synthesis of certain thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net

The synthesis of complex heterocyclic systems often relies on the strategic use of such thiophene-based intermediates. The inherent reactivity of the thiophene ring, combined with the functional handles present in its derivatives, enables chemists to construct elaborate molecules with a high degree of control over the final structure. These synthetic routes are crucial for accessing novel chemical entities for drug discovery programs and materials science applications. researchgate.net

Table 2: Synthetic Utility of this compound Precursors

| Precursor Compound | Synthetic Transformation | Product Class | Reference |

|---|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Direct C-H arylation | 5-Aryl-3-amino-4-methylthiophene-2-carboxylates | researchgate.net |

| Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate | Cyclization | 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones | researchgate.net |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Amide coupling with anilines | Phenyl-thiophene-carboxamide derivatives | nih.gov |

Applications in Advanced Materials Science and Agrochemical Research

Integration into Functional Materials (e.g., Optoelectronic Applications)

The thiophene (B33073) ring is a well-established component in the field of organic electronics due to its electron-rich nature, which facilitates charge transport. Thiophene-based polymers and small molecules are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of functional groups like the carboxamide moiety can further modulate the electronic properties and influence the self-assembly and morphology of these materials, which are critical for device performance.

While direct studies on the integration of 4-Methylthiophene-2-carboxamide into functional materials for optoelectronic applications are not extensively documented in publicly available research, the broader class of thiophene carboxamides has been explored. The presence of the methyl group at the 4-position and the carboxamide group at the 2-position on the thiophene ring in this compound could offer specific advantages. The methyl group can enhance solubility in organic solvents, a crucial factor for solution-based processing of thin films for electronic devices. The carboxamide group, with its ability to form hydrogen bonds, can promote intermolecular interactions, potentially leading to more ordered molecular packing and improved charge mobility. The synthesis of various thiophene-2-carboxamide derivatives has been a subject of research, indicating an active interest in this class of compounds for various applications, including materials science. nih.gov

Research into Agrochemical Intermediates

Thiophene-containing compounds have been investigated for their potential as active ingredients in agrochemicals, such as fungicides and insecticides. The thiophene ring is a bioisostere of the benzene (B151609) ring and can interact with biological targets. The carboxamide functional group is also a common feature in many biologically active molecules.

Currently, there is limited direct public evidence to suggest that this compound is a widely used intermediate in the commercial synthesis of agrochemicals. However, research into thiophene-carboxamide derivatives for biological applications is ongoing. For instance, a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as an intermediate in the synthesis of the local anesthetic Articaine. ganeshremedies.comsigmaaldrich.comlookchem.comnih.gov This highlights the utility of the substituted thiophene core in the synthesis of complex molecules with biological activity. A European patent describes thiophene-2-carboxamide derivatives for therapeutic use, indicating the broader interest in this class of compounds for bioactive purposes. google.com Phenotypic screening has also identified urea-thiophene carboxamides as protective agents against aminoglycoside-induced hearing loss, further demonstrating the biological potential of this scaffold. nih.gov While these examples are from the pharmaceutical sector, the underlying synthetic chemistry and biological activity suggest that the this compound scaffold could be explored for agrochemical applications.

Investigations in Corrosion Inhibition

The corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Thiophene derivatives have been a subject of significant research in the field of corrosion inhibition. electrochemsci.orgresearchgate.netjofamericanscience.orgresearchgate.netresearchgate.netresearchgate.netnih.govdiva-portal.org The sulfur atom in the thiophene ring and the nitrogen and oxygen atoms in the carboxamide group of this compound are all potential sites for coordination with metal surfaces. The π-electrons of the thiophene ring can also contribute to the adsorption process. Studies on various thiophene derivatives have demonstrated their ability to act as effective corrosion inhibitors for mild steel in acidic media. electrochemsci.orgresearchgate.netjofamericanscience.orgresearchgate.netresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the acidic medium. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. electrochemsci.orgresearchgate.netjofamericanscience.orgresearchgate.net For thiophene derivatives, these studies have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. jofamericanscience.org The formation of a protective film on the metal surface is a key aspect of the inhibition mechanism. researchgate.net

Table of Research Findings on Related Thiophene Derivatives in Corrosion Inhibition:

| Compound Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Thiophene Derivative | Mild Steel | 0.5M H₂SO₄ | 87 | researchgate.net |

| 2-(thiophen-3-yl)ethanamine | Steel | Acid Media | ~86.51 | electrochemsci.orgresearchgate.net |

| Triphenyltin-2-thiophene carboxylate | Steel | Hydrochloric Acid | 97 | researchgate.net |

| Thiophene Derivative | Mild Steel | Not Specified | 92.8 | researchgate.net |

| 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Mild Steel | 1 N HCl | 99.05 | diva-portal.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methylthiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling 4-methylthiophene-2-carboxylic acid with an amine under activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Microwave-assisted synthesis (e.g., using cyclohexanone and aluminum oxide as a solid support) can improve reaction efficiency and yield . Solvent-free conditions (neat or fusion methods) at elevated temperatures are also effective for reducing side reactions . For optimization, monitor reaction progress via TLC and adjust catalyst loading (e.g., DMAP at 0.1–0.3 equiv.) to minimize byproducts.

Q. Which characterization techniques are critical for confirming the structure of this compound and its intermediates?

- Methodology : Essential techniques include:

- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methyl and carboxamide groups). For example, the methyl group in 4-methylthiophene derivatives typically resonates at δ 2.3–2.5 ppm in NMR .

- IR Spectroscopy : Confirm the presence of amide bonds (C=O stretch at ~1650–1680 cm) and thiophene ring vibrations (C-S stretches at ~600–800 cm) .

- Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

- Methodology : Contradictions often arise from impurities or regioisomeric byproducts. For example, unexpected NMR signals may indicate incomplete purification or competing reaction pathways. To address this:

- Perform column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products .

- Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and confirm connectivity .

- Cross-validate with computational methods (e.g., DFT calculations for predicted NMR shifts) .

Q. What strategies are effective for designing biologically active this compound derivatives, and how are their activities validated?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., cyano or trifluoromethyl) at the 5-position of the thiophene ring to enhance binding affinity, as seen in analogs with antiviral or anticancer activity .

- Biological Assays : Conduct in vitro cytotoxicity assays (e.g., MTT assay) against target cell lines and compare IC values with parent compounds. For example, derivatives with substituted phenyl groups showed enhanced activity in preliminary studies .

Q. How do solvent and catalyst choices impact the regioselectivity of electrophilic substitutions on the thiophene ring during derivative synthesis?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-rich 5-position, while non-polar solvents (e.g., toluene) may shift reactivity to the 3-position .

- Catalysts : Lewis acids like AlCl can direct substitutions to specific positions. For example, AlCl-catalyzed Friedel-Crafts acylation predominantly functionalizes the 5-position .

Data Analysis & Reproducibility

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?

- Methodology :

- Document reaction parameters rigorously (e.g., temperature ramp rates in microwave-assisted reactions) .

- Report yields as isolated, purified masses (not crude) and include microanalysis data (C, H, N, S) for new compounds to confirm purity .

- Provide detailed NMR assignments (e.g., coupling constants, integration ratios) to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。